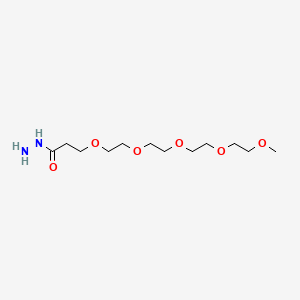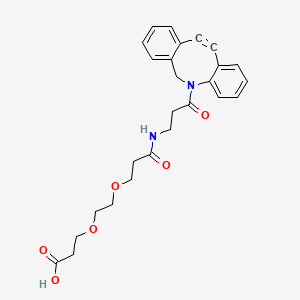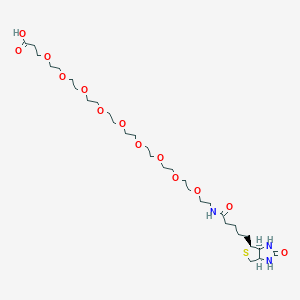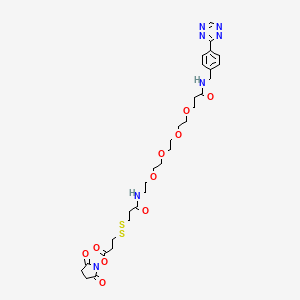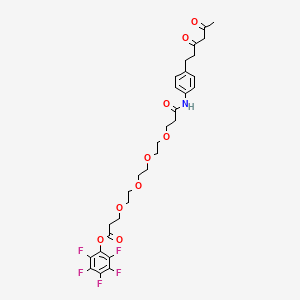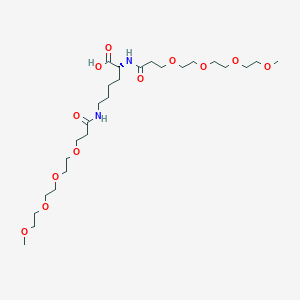
TCO-PEG3-acid
Übersicht
Beschreibung
TCO-PEG3-acid is a useful research compound. Its molecular formula is C18H31NO7 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioorthogonal Chemistry in Molecular Imaging TCO-PEG3-acid plays a significant role in bioorthogonal chemistry, particularly in molecular imaging. The cycloaddition reaction between tetrazine and trans-cyclooctene (TCO) is used for molecular imaging and diagnostics. TCO, linked via hydrophilic poly(ethylene glycol) (PEG) linkers, shows enhanced reactivity, improving imaging capabilities for cancer biomarkers (Rahim, Kota, & Haun, 2015).
Pretargeted Imaging in Cancer Models In pretargeted radioimmunotherapy (PRIT), this compound derivatives are used to modify monoclonal antibodies, enhancing their functionality for antigen recognition and targeting in cancer models. This methodology showcases the potential of TCO-PEG linkers in improving the accessibility and reactivity of TCO grafting (Rondon et al., 2017).
Enhancing Drug Delivery and Therapy this compound is utilized in enhancing the efficiency of drug delivery systems. For instance, in the synthesis of chitosan/poly(ethylene glycol)-modified magnetic nanoparticles, this compound contributes to improved drug loading and release profiles, leading to enhanced therapeutic efficacy (Wang et al., 2018).
Improved Stability in Nanoparticle Synthesis The synthesis of nanoparticles for various applications, including medical imaging, benefits from this compound. It provides high stability in harsh aqueous environments, which is crucial for biomedical applications (Lu et al., 2012).
Facilitating Cell Delivery for Cartilage Regeneration this compound is instrumental in novel cell-based therapies for cartilage injury. The pre-targeting of apoptotic chondrocytes and the delivery of healthy chondrocytes using this compound demonstrates its potential in regenerative medicine (Co et al., 2021).
Polymer Support in Organic Synthesis this compound serves as an efficient polymer support in organic synthesis. It catalyzes various organic reactions, highlighting its utility in green chemistry and organic synthesis advancements (Vekariya & Patel, 2015).
Targeting Magnetic Resonance Imaging In the field of magnetic resonance imaging (MRI), this compound enhances the targeting efficiency of magnetic nanoparticles, improving the therapeutic efficiency and reducing side effects (Malekzadeh et al., 2017).
Radioisotope Cancer Therapy this compound contributes to the development of highly effective radioisotope cancer therapy, illustrating its potential in cancer treatment with enhanced efficacy and reduced side effects (Chao et al., 2018).
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15H2,(H,19,22)(H,20,21)/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXDTTWUFRONNF-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Glycine,N-[4-[[6-amino-2-(butylamino)-7,8-dihydro-8-oxo-9H-purin-9-yl]methyl]benzoyl]](/img/structure/B8104017.png)
